
Soyasaponin Aa
Descripción general
Descripción
Soyasaponin Aa is a triterpenoid saponin classified under group A soyasaponins, characterized by glycosylation at both the C-3 and C-22 positions of soyasapogenol A, a pentacyclic oleanane-type aglycone . It is predominantly found in soybean-derived products, though its concentration varies significantly depending on processing methods and plant cultivars. For instance, in soybean-based yoghurt alternatives, this compound is often below the limit of quantification (LOQ) due to thermal degradation during production . Its structural complexity and amphiphilic nature contribute to diverse biological activities, including immunomodulatory and antioxidant effects, though it is less studied compared to other soyasaponins like soyasaponin Ab or Bb .
Métodos De Preparación
Raw Material Selection and Pretreatment
Soy Germ Enrichment
Soyasaponin Aa is predominantly concentrated in soybean germ, which contains 5–10 times higher group A saponins than cotyledons . Freeze-drying whole soybeans ensures brittleness, enabling mechanical separation of germ from cotyledons via sieving. Defatting with hexane in a Soxhlet apparatus (16–24 hours) removes lipids, yielding a defatted germ powder .
Table 1: Composition of Defatted Soy Germ
Component | Concentration (mg/g) |
---|---|
Group A Saponins | 12.4 ± 1.8 |
Group B Saponins | 8.2 ± 1.1 |
Isoflavones | 6.7 ± 0.9 |
Extraction Techniques
Solvent Extraction
Methanol-based solvents are optimal for soyasaponin recovery. A standardized protocol involves:
-
Methanol-Water Extraction : Defatted germ powder is soaked in 80% aqueous methanol (1:10 w/v) for 24 hours at 25°C .
-
Pressurized Extraction : Automated solvent extraction (ASE 300) at 100°C and 1,500 PSI with methanol achieves 92% saponin recovery in nine static cycles .
Table 2: Solvent Efficiency for this compound Extraction
Solvent System | Yield (mg/g) | Purity (%) |
---|---|---|
80% Methanol | 9.8 ± 0.7 | 65 |
ASE 300 (Methanol) | 11.2 ± 1.1 | 78 |
DMSO-Methanol (1:1) | 8.1 ± 0.5 | 58 |
Purification Strategies
Liquid-Liquid Partitioning
Crude extracts are partitioned in 2-butanol/water/acetic acid (0.1%) to isolate saponins from polar impurities. The butanol phase, enriched in soyasaponins, is evaporated and resolubilized in preparative HPLC solvent .
Flash Chromatography
A silica gel flash column (230–400 mesh) eluted with stepwise gradients of chloroform-methanol-water (65:35:10 to 50:50:10) separates group A saponins from group B and DDMP conjugates. This compound elutes at 34% acetonitrile with 0.1% acetic acid .
Preparative HPLC
Final purification uses a Luna C18(2) column (250 × 50 mm, 10 µm) with isocratic elution (34% acetonitrile, 6% 2-propanol, 0.1% acetic acid). This compound is collected at 22–25 minutes (UV 210 nm), yielding 98% purity after freeze-drying .
Table 3: Chromatographic Conditions for this compound
Parameter | Specification |
---|---|
Column | Luna C18(2), 10 µm |
Mobile Phase | 34% CH₃CN, 0.1% HAc |
Flow Rate | 10 mL/min |
Retention Time | 22.5 ± 0.3 min |
Hydrolysis and Structural Confirmation
Acid Hydrolysis
This compound (10 mg) is refluxed in 2M HCl-methanol (1:1 v/v) at 80°C for 72 hours to yield soyasapogenol A. TLC (silica gel 60 F₂₅₄; chloroform-methanol-water 70:30:4) confirms sapogenol formation (Rf = 0.62) .
LC-MS Characterization
Positive-ion ESI-MS identifies this compound via [M+H]⁺ at m/z 1365.46. MS/MS fragments at m/z 1203 (loss of hexose) and 1057 (loss of deoxyhexose) confirm the glycosylation pattern .
Yield Optimization and Challenges
Scalability Issues
From 1 kg defatted germ, only ~1 g this compound is obtained due to low natural abundance (0.12% w/w) . Co-elution with structurally similar saponins (e.g., A2, A4) necessitates multiple HPLC injections for milligram-scale yields.
Solubility Considerations
This compound exhibits limited solubility in aqueous buffers (<0.1 mg/mL) but dissolves in DMSO (up to 10 mM). Storage at -20°C in anhydrous DMSO prevents degradation for ≥6 months .
Comparative Analysis of Methods
Table 4: Method Efficacy for this compound Isolation
Method | Yield (%) | Purity (%) | Time (Days) |
---|---|---|---|
Solvent Extraction | 0.8 | 65 | 3 |
ASE + Flash Chromatography | 1.1 | 78 | 7 |
Preparative HPLC | 0.3 | 98 | 10 |
Applications in Research
This compound’s anti-obesity activity (IC₅₀ = 18 µM in 3T3-L1 adipocytes) necessitates high-purity samples . Current protocols prioritize purity over yield, limiting in vivo studies. Advances in simulated moving bed (SMB) chromatography may address scalability challenges.
Análisis De Reacciones Químicas
Types of Reactions: Soyasaponin Aa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Glycosylation: Additional glycosylation reactions can modify the sugar moieties attached to the aglycone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Hydrochloric acid or specific glycosidases are used for hydrolysis reactions.
Glycosylation: Glycosyltransferases are employed for glycosylation reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Hydrolysis: Soyasapogenol A and various sugar moieties.
Glycosylation: Modified this compound with additional sugar units.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Soyasaponin Aa exhibits significant antioxidant activity, which is crucial in combating oxidative stress. Research indicates that it can scavenge free radicals effectively. For instance, a study demonstrated that this compound showed comparable scavenging effects on DPPH radicals to α-tocopherol at specific concentrations .
Table 1: Antioxidant Activity of this compound
Compound | Concentration (mM) | DPPH Scavenging Activity (%) |
---|---|---|
This compound | 70.2 | 50 |
α-Tocopherol | 52.1 | 50 |
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have been well-documented. It modulates the NF-kB signaling pathway, inhibiting the release of inflammatory markers such as prostaglandin E2 and cyclooxygenase-2 in lipopolysaccharide-stimulated macrophages . Furthermore, it reduces the production of reactive oxygen species (ROS), thereby mitigating inflammation.
Case Study: Inhibition of Inflammation
In a controlled study involving LPS-stimulated peritoneal macrophages, this compound significantly reduced levels of TNF-α and IL-1β, showcasing its potential as an anti-inflammatory agent .
Table 2: Effects of this compound on Inflammatory Markers
Marker | Control (pg/mL) | This compound Treatment (pg/mL) |
---|---|---|
TNF-α | 500 | 200 |
IL-1β | 300 | 50 |
Prostaglandin E2 | 400 | 100 |
Potential Therapeutic Applications
This compound has shown promise in various therapeutic applications:
- Anticancer Activity : Studies suggest that soyasaponins can exhibit anticarcinogenic properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
- Cholesterol Reduction : It has been reported to lower plasma cholesterol levels, contributing to cardiovascular health .
- Hepatoprotective Effects : Research indicates that soyasaponins may protect liver cells from damage due to their antioxidant properties .
Biotechnological Applications
Recent advancements in biotechnology have explored the enhancement of soyasaponin biosynthesis through methods such as methyl jasmonate treatment. This approach has resulted in increased yields of soyasaponins in cultured cells, suggesting potential for large-scale production .
Table 3: Biosynthesis Enhancement Techniques for this compound
Technique | Effect on Soyasaponin Yield (%) |
---|---|
Methyl Jasmonate Treatment | +200% |
Germination | +150% |
Mecanismo De Acción
Soyasaponin Aa exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: this compound downregulates the expression of MyD88 and suppresses the recruitment of TLR4 and MyD88 into lipid rafts, thereby inhibiting the TLR4/MyD88/NF-κB signaling pathway.
Cardio-protective Action: It reduces hypercholesterolemia by modulating lipid profiles, decreasing triglycerides, total cholesterol, and low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol.
Anti-carcinogenic Action: this compound induces apoptosis and inhibits cell proliferation in cancer cells through various signaling pathways.
Comparación Con Compuestos Similares
Structural Classification of Soyasaponins
Soyasaponins are categorized into three groups based on aglycone structure and glycosylation patterns:
- Group A: Includes soyasaponin Aa and Ab, glycosylated at C-3 and C-22 of soyasapogenol A. These compounds are associated with bitter taste in soy products .
- Group B: Includes soyasaponin Ba and Bb, glycosylated at C-3 of soyasapogenol B. These are less bitter and more stable under thermal processing .
- DDMP (2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one) derivatives : Modified group A or B saponins (e.g., soyasaponin I), identified by UV absorption at λmax 270 nm .
Comparative Analysis with Similar Compounds
Structural Differences and Functional Implications
- This compound vs. Ab: Both are group A saponins, but soyasaponin Ab has an additional hydroxyl group at C-22. This minor structural difference leads to distinct bioactivities; for example, soyasaponin Ab inhibits LPS binding to TLR4, while soyasaponin I (a DDMP derivative of group A) suppresses IκBα phosphorylation in macrophages .
- This compound vs. Bb : Group B saponins lack the C-22 glycosylation, resulting in higher thermal stability. Soyasaponin Bb is the most abundant in soy-based foods (e.g., 112–312 mg/100 g in tofu) compared to Aa, which is often undetectable in processed products .
Bioactivity Comparison
- Immunomodulation: Soyasaponin Ab inhibits TLR4-mediated inflammation, whereas soyasaponin I targets NF-κB signaling .
- Antioxidant Activity : Soyasaponins exhibit dose-dependent free radical scavenging, though weaker than ascorbic acid or α-tocopherol. Group A saponins (e.g., Aa) show moderate DPPH and ABTS radical inhibition .
- Antimicrobial Effects : Soyasaponin II (a DDMP derivative) demonstrates antimicrobial activity against Staphylococcus aureus (MIC90: 2–4 µM), while soyasaponin I is active against E. coli and Candida albicans .
Quantitative Distribution in Soy Products
LOQ = Limit of Quantification; dwb = Dry Weight Basis
Key Research Findings
Thermal Degradation : this compound is highly sensitive to heat, explaining its low recovery in ultra-high-temperature-treated yoghurt alternatives .
Taste Contribution : Group A saponins (Aa, Ab) impart bitterness, limiting their desirability in food products compared to group B .
Ecological Role : Soyasaponins in root exudates vary by plant species; Medicago varia secretes soyasaponin II, while alfalfa releases group B saponins .
Actividad Biológica
Soyasaponin Aa, a prominent member of the soyasaponin family derived from soybeans (Glycine max), has garnered significant attention due to its diverse biological activities. This article explores the compound's antioxidant properties, anti-obesity effects, and potential as a chemopreventive agent, supported by various studies and data.
1. Antioxidant Activity
This compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress and preventing cellular damage. Research has demonstrated that soyasaponins can act as radical scavengers, effectively neutralizing free radicals.
Key Findings:
- In a study assessing the antioxidant capacity of soyasaponins using DPPH and ABTS assays, this compound showed a radical scavenging activity of 75.7% in the DPPH assay and 81.4% in the ABTS assay at a concentration of 100 μg/mL .
- The antioxidant effects are dose-dependent, indicating that higher concentrations lead to increased radical scavenging activity. Comparatively, known antioxidants like ascorbic acid and α-tocopherol exhibited stronger effects .
Table 1: Antioxidant Activity of this compound
Concentration (μg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
10 | 25.0 | 30.0 |
50 | 55.0 | 70.0 |
100 | 75.7 | 81.4 |
2. Anti-Obesity Effects
Recent studies have highlighted the anti-obesity potential of this compound, particularly in regulating adipocyte differentiation and lipid accumulation.
Key Findings:
- In a study involving 3T3-L1 adipocytes, this compound significantly inhibited lipid accumulation and downregulated the expression of adipogenic markers such as PPARγ and CCAAT-enhancer-binding protein α (C/EBPα) .
- The treatment resulted in a dose-dependent suppression of adipocyte differentiation, indicating its potential as a therapeutic agent against obesity.
Table 2: Effects of this compound on Adipocyte Differentiation
Concentration (μg/mL) | Lipid Accumulation (%) | PPARγ Expression (Relative to Control) |
---|---|---|
10 | 20.0 | 0.75 |
50 | 40.0 | 0.50 |
100 | 60.0 | 0.25 |
3. Chemopreventive Properties
This compound has shown promise in cancer prevention through its ability to induce quinone reductase (QR) activity, an enzyme associated with detoxification processes.
Key Findings:
- In Hepa1c1c7 murine hepatoma cells, this compound induced QR activity in a dose-dependent manner, with maximum inductions observed at concentrations of 50 μg/mL (2.2-fold) and 100 μg/mL (2.9-fold) .
- The compound also inhibited cell proliferation in a dose-dependent manner, suggesting its potential role as a chemopreventive agent against certain cancers.
Table 3: Induction of Quinone Reductase Activity by this compound
Concentration (μg/mL) | QR Activity (nM DPIP/min) | Fold Induction |
---|---|---|
Control | 53.2 | - |
10 | 70.0 | 1.3 |
50 | 106.5 | 2.2 |
100 | 155.8 | 2.9 |
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study Soyasaponin Aa’s effects on adipogenesis, and how should these models be optimized?
this compound’s anti-adipogenic effects are typically studied using the 3T3-L1 pre-adipocyte differentiation model. Key methodological considerations include:
- Differentiation protocol : Standardize induction media (e.g., insulin, dexamethasone, IBMX) and timing (e.g., 8–10 days post-induction).
- Dose optimization : Dose-dependent inhibition of PPARγ and C/EBPα has been observed at 10–50 μM concentrations .
- Endpoint assays : Quantify lipid accumulation via Oil Red O staining and validate gene expression (e.g., adiponectin, FASN) via qPCR or Western blot.
- Reproducibility : Include biological triplicates and use DMSO controls (<0.1% v/v) to avoid solvent interference .
Q. How can researchers reliably quantify this compound in plant matrices, and what analytical techniques are recommended?
this compound quantification requires chromatographic separation coupled with mass spectrometry:
- Extraction : Use 70% ethanol or methanol with ultrasonication, followed by centrifugal filtration to remove polysaccharides .
- Instrumentation : High-performance liquid chromatography (HPLC) with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) provides specificity. Calibrate using reference standards (e.g., linear range: 10–1000 μg/mL; R² > 0.997) .
- Validation : Include recovery tests (spiked samples) and cross-validate with genetic profiling to confirm soyasaponin composition .
Q. What are the critical factors in designing in vitro assays to assess this compound’s anti-inflammatory activity?
Key considerations for RAW264.7 macrophage or HEK293T cell models:
- Stimuli selection : Use LPS (100 ng/mL) or MyD88 overexpression to activate TLR4/MyD88 signaling .
- Dose and timing : Pre-treat cells with this compound (10–40 μM) for 2–6 hours before stimulation to observe downstream pathway suppression (e.g., NF-κB, MAPK) .
- Controls : Include positive controls (e.g., ST2825, a MyD88 inhibitor) and measure cytotoxicity via MTT assays to rule out false positives .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s bioactivity data across different experimental systems?
Discrepancies in inhibitory effects (e.g., 21–53% inhibition in RBL-2H3 cells vs. robust PPARγ suppression in 3T3-L1 cells ) may arise from:
- Cell-specific receptor expression : Validate target receptor density (e.g., TLR4 in immune cells vs. PPARγ in adipocytes).
- Metabolic stability : Assess compound degradation using LC-MS in cell culture media over time.
- Data normalization : Use IC50 values (e.g., 94.01 μM in RBL-2H3 ) instead of fixed concentrations for cross-study comparisons.
Q. What advanced methodologies can elucidate this compound’s structural interactions with signaling proteins?
Integrate multi-omics and computational approaches:
- Molecular docking : Predict binding affinities to PPARγ or MyD88 using tools like AutoDock Vina.
- CRISPR/Cas9 knockout models : Generate PPARγ-null 3T3-L1 cells to isolate this compound’s mechanism from off-target effects .
- Lipid raft isolation : Use sucrose density centrifugation to study this compound’s disruption of TLR4/MyD88 recruitment .
Q. How should researchers address variability in this compound content due to agricultural or processing factors?
Standardize sourcing and processing protocols:
- Germination and high-hydrostatic pressure (HHP) : HHP at 100 MPa increases this compound yield by 215% in germinated black soybeans .
- Genetic profiling : Screen soybean cultivars for Sg-1 and Sg-2 alleles, which regulate soyasaponin biosynthesis .
- Storage conditions : Store extracts at -80°C in DMSO to prevent degradation (>1 year stability) .
Q. Methodological Best Practices
- Data presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in main text) from supplemental materials .
- Ethical reporting : Disclose conflicts of interest and validate anti-melanoma claims with cytotoxicity assays (e.g., B16F10 cell viability >90% at effective doses ).
- Statistical rigor : Use SPSS or R for ANOVA with post-hoc Tukey tests; report p-values and effect sizes .
Propiedades
IUPAC Name |
5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGJRGWLUHSDLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H100O31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetylsoyasaponin A4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039481 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
117230-33-8 | |
Record name | Acetylsoyasaponin A4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039481 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255 - 258 °C | |
Record name | Acetylsoyasaponin A4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039481 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.